N,1-dibenzylpyrrolidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N,1-dibenzylpyrrolidin-3-amine often involves strategic functionalization of pyrrolidine rings to introduce benzyl groups. One approach could involve an aminobenzannulation methodology, which has been applied successfully in the synthesis of related amino-acridines, utilizing pyrrolidine as a key intermediate (Belmont & Belhadj, 2005). Moreover, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a structurally related compound, showcases the complex synthetic routes involving pyrrolidine derivatives, highlighting the importance of stereochemistry in the synthesis process (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Molecular Structure Analysis
The molecular structure of compounds like N,1-dibenzylpyrrolidin-3-amine can be elucidated using techniques such as X-ray crystallography. For instance, the molecular structure of a related compound, 1,3-dinitro-4,6-di[3-(2,2,5,5-tetramethyl)pyrrolidinyl-N-oxide]aminobenzene, provides insights into the spatial arrangement of the pyrrolidine rings and their substituents, which significantly influences the compound's chemical behavior (Hilti, Ottersen, & Seff, 1976).
Chemical Reactions and Properties
The reactivity of N,1-dibenzylpyrrolidin-3-amine can be inferred from related compounds, where the presence of benzyl groups and the pyrrolidine ring structure influence the compound's participation in various chemical reactions. For example, the synthesis and characterization of trans-[Co(III)(bpb)(amine)2]X complexes showcase how pyrrolidine and its derivatives act as ligands in coordination chemistry, leading to compounds with interesting reactivity and properties (Amirnasr, Schenk, & Meghdadi, 2002).
Scientific Research Applications
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Scientific Field: Environmental Science
- Application : Nitrification Inhibition
- Method : An aerobic 15N microcosmic incubation experiment was conducted to compare the effects of a biological NI (methyl 3- (4-hydroxyphenyl) propionate, MHPP) with three chemical NIs .
- Results : The results showed that DMPP significantly inhibited m_gross rate (P < 0.05), whereas DCD, nitrapyrin, and MHPP only numerically inhibited it .
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Scientific Field: Industrial Research
- Application : Antimicrobial Activity
- Method : The in vitro antibacterial activity of the compounds against some clinically important bacteria was determined in N,N”-dimethylformamide and 1,4-dioxane using the agar dilution method .
- Results : The ortho and meta substituted Schiff bases exhibited better antimicrobial activity in the non-polar solvent .
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Scientific Field: Water Treatment
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Scientific Field: Medicinal Chemistry
- Application : Alzheimer’s Disease Treatment
- Method : A study by Malawska and Gobec outlined a multi-targeted approach to Alzheimer’s disease treatment. Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups were used .
- Results : The derivatives expressed both antiaggregatory and antioxidant effects .
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Scientific Field: Pharmaceutical Industry
- Application : Drug Design
- Method : 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications. This study highlighted recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results : The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .
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Scientific Field: Insecticidal Research
- Application : Insecticidal Properties
- Method : The study highlighted recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results : The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations . In addition, the insecticidal properties have been collated and discussed .
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Scientific Field: Medicinal Chemistry
- Application : COX-2 Inhibitors
- Method : A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated .
- Results : The 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) was the most active compound in enzyme inhibition assay, even more, selective than reference drug celecoxib (S.I. = 508) .
properties
IUPAC Name |
N,1-dibenzylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-19-18-11-12-20(15-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEXKVGLZMEJRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555881 | |
Record name | N,1-Dibenzylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dibenzylpyrrolidin-3-amine | |
CAS RN |
108963-20-8 | |
Record name | N,1-Dibenzylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Dibenzyl-3-aminopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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